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molecular formula C9H8O4 B1352372 2-Formyl-5-methoxybenzoic acid CAS No. 4785-56-2

2-Formyl-5-methoxybenzoic acid

Cat. No. B1352372
M. Wt: 180.16 g/mol
InChI Key: LMWSIQGMRIVDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633312B2

Procedure details

10 g (61 mmol) of 6-methoxyphthalide, 11.4 g (64.0 mmol) of NBS and 200 ml of chlorobenzene are mixed, while stirring, the suspension is heated to 85° C. and 2 ml of a solution of 100 mg of AIBN in 10 ml of chlorobenzene are added. In the course of a few minutes, the temperature rises to 110° C. and a red solution forms. After the rise in-temperature has subsided, the remaining 8 ml are added and the mixture is stirred at 85° C. for 40 min. After cooling to 0° C., the succinimide which has precipitated out is filtered off and rinsed with chlorobenzene. The filtrate is concentrated until an oily residue forms, which is taken up in 10% strength NaOH solution, and the mixture is washed three times with 300 ml of methylene chloride each time. After acidification of the aqueous phase with concentrated HCl, the mixture is stirred at 0° C. for 1 hour. The acid thereby precipitates out in the form of a white precipitate, which is filtered off.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][O:8][C:9]2=[O:10])=[CH:5][CH:4]=1.C1C(=O)N(Br)C(=[O:16])C1.CC(N=NC(C#N)(C)C)(C#N)C>ClC1C=CC=CC=1>[CH:7]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:12][C:11]=1[C:9]([OH:8])=[O:10])=[O:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C2COC(=O)C2=C1
Name
Quantity
11.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
100 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the course of a few minutes
CUSTOM
Type
CUSTOM
Details
rises to 110° C.
ADDITION
Type
ADDITION
Details
the remaining 8 ml are added
STIRRING
Type
STIRRING
Details
the mixture is stirred at 85° C. for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
the succinimide which has precipitated out
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
rinsed with chlorobenzene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated until an oily residue forms, which
WASH
Type
WASH
Details
the mixture is washed three times with 300 ml of methylene chloride each time
STIRRING
Type
STIRRING
Details
After acidification of the aqueous phase with concentrated HCl, the mixture is stirred at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The acid thereby precipitates out in the form of a white precipitate, which
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Name
Type
Smiles
C(=O)C1=C(C(=O)O)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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